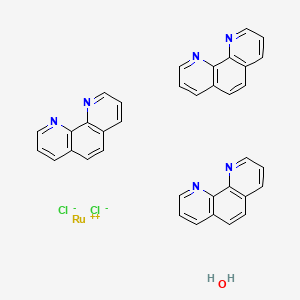

dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate

Descripción

Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate (abbreviated as Ru-phen; molecular formula: C₃₆H₂₄Cl₂N₆Ru·xH₂O) is a ruthenium-based coordination complex widely used in advanced sensing technologies. It exhibits a luminescence lifetime of ~1 µs , excitation maxima at 450–460 nm, and emission at ~600 nm . Its short lifetime and visible-light excitation make it ideal for high-speed temperature-sensitive paint (TSP) applications in aerodynamic testing, such as shock wind tunnels . Ru-phen is hydrophilic, oxygen-sensitive, and biocompatible, enabling extracellular oxygen detection . It also binds to DNA in damaged cells, enhancing luminescence intensity .

Key applications include:

Propiedades

IUPAC Name |

1,10-phenanthroline;ruthenium(2+);dichloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGRGQLNAWTJI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.[Cl-].[Cl-].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26Cl2N6ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The general reaction can be represented as follows:

RuCl3⋅3H2O+3phen→[Ru(phen)3Cl2]⋅H2O+HCl

Industrial Production Methods

While specific industrial production methods for dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving larger reaction vessels and more controlled environments to ensure purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The ruthenium center can participate in redox reactions, switching between different oxidation states.

Substitution Reactions: Ligands coordinated to the ruthenium center can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.

Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can result in new coordination compounds with different ligands.

Aplicaciones Científicas De Investigación

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is a coordination complex with the formula [Ru(phen)3]Cl2·xH2O, where ruthenium is coordinated with three 1,10-phenanthroline ligands and two chloride ions. This compound, recognized for its orange to red hue, is used across various scientific fields because of its photophysical and photochemical characteristics.

Scientific Research Applications

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is applicable in scientific research for its interactions with molecular oxygen. It can act as an oxygen sensor because its luminescence changes in response to oxygen levels, enabling the non-invasive measurement of oxygen in biological tissues. Furthermore, its light-absorbing capabilities make it a candidate for photocatalysis, with research exploring its use as a photocatalyst for hydrogen production via water splitting and for the degradation of organic pollutants.

Chemistry

- Photoredox catalyst Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is used as a photoredox catalyst in organic synthesis.

- Fluorescence quenching studies The compound is used as a probe in fluorescence quenching studies.

Biology

- Oxygen sensitivity investigations Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is used to study oxygen sensitivity in biological systems, such as in chicken embryo chorioallantoic membrane studies.

- Anticancer agent The compound's potential as an anticancer agent is explored because of its ability to intercalate with DNA, which disrupts its structure and inhibits replication when activated by light.

- DNA interaction studies The complex's positively charged nature allows it to interact with negatively charged DNA molecules, making it useful for studying DNA interactions and designing DNA-based sensors.

Medicine

- Photodynamic therapy Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is explored for potential use in photodynamic therapy because of its ability to generate singlet oxygen upon light irradiation. Studies in chicken embryo chorioallantoic membranes have demonstrated its oxygen sensitivity and phototoxicity, suggesting its utility in assessing tissue oxygen partial pressure . A dedicated optical fiber-based, time-resolved spectrometer can measure the luminescence lifetime of Ru(Phen) . After intravenous injection, Ru(Phen)’s luminescence lifetime presents an easily detectable oxygen partial pressure dependence at a low drug dose (21 mg/kg) and low fluence (120 mJ/cm at 470 nm) .

Industry

- Photoreactor development Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is utilized in the development of photoreactors.

- Molecular sieves The compound is used as a component in molecular sieves.

- Luminescent materials and sensors Due to its unique photophysical properties, dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is utilized in the development of luminescent materials and sensors.

Chemical Reactions

Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate undergoes oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to higher oxidation states of ruthenium using oxidizing agents like hydrogen peroxide and ceric ammonium nitrate.

- Reduction It can be reduced to lower oxidation states using reducing agents such as sodium borohydride and hydrazine.

- Substitution Ligand substitution reactions involve replacing the 1,10-phenanthroline ligands with other ligands, often using other nitrogen-containing ligands under mild heating.

Mecanismo De Acción

The mechanism of action of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate involves its interaction with molecular targets such as DNA. The compound can intercalate between nucleobases, disrupting the DNA structure and inhibiting replication. Additionally, upon light activation, it can produce reactive oxygen species that induce cellular damage.

Comparación Con Compuestos Similares

Luminescence and Sensing Properties

Key Differences :

Structural and Functional Variations

Key Insights :

- Ligand Impact : Ru-phen’s phenanthroline ligands enable DNA binding and oxygen sensitivity, whereas phosphine ligands in hydridochlorotris(triphenylphosphine)ruthenium(II) favor catalytic hydrogenation .

- Solubility : Hydrophilic Ru-phen and [Ru(Phen)₃]²⁺ are suited for aqueous environments (e.g., biomedical imaging), while hydrophobic variants excel in organic-phase catalysis .

Formulation-Dependent Performance in TSP

Ru-phen’s efficacy in TSP depends on polymer matrices:

Comparison with Other TSP Dyes :

- Ru-phen vs. Porphyrin-Based TSPs : Ru-phen’s faster response (<1 µs) outperforms porphyrins (µs–ms range) in transient hypersonic flows but has lower temperature sensitivity .

Actividad Biológica

Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate, commonly referred to as [Ru(phen)₃]Cl₂·xH₂O, is a coordination complex notable for its unique photophysical properties and biological applications. This article delves into its biological activity, focusing on its interactions with biological molecules, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate consists of a central ruthenium(II) ion coordinated to three bidentate 1,10-phenanthroline ligands and two chloride ions. The compound exhibits vibrant colors ranging from orange to red and demonstrates significant luminescent properties that are sensitive to oxygen levels.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₂₆Cl₂N₆ORu |

| Molecular Weight | 730.6 g/mol |

| CAS Number | 207802-45-7 |

| Appearance | Orange to red crystalline solid |

The primary mechanism of action for dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate involves its interaction with molecular oxygen. The compound acts as an oxygen sensor , where its luminescence properties change in response to varying oxygen concentrations. This characteristic allows it to serve as a non-invasive probe for measuring oxygen levels in biological tissues, which is crucial for understanding cellular respiration and tissue viability .

Photodynamic Therapy (PDT)

One of the most promising applications of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate is in photodynamic therapy . When activated by light, the compound generates singlet oxygen, which can induce cell death in malignant tissues while sparing healthy cells. This selective cytotoxicity makes it a potential candidate for targeted cancer therapies .

DNA Intercalation

Research has shown that dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate can intercalate with DNA molecules. This interaction disrupts the DNA structure and inhibits replication processes when activated by light. Such properties are being explored for developing DNA-based sensors and anticancer agents .

Oxygen Sensing

The compound's ability to act as an oxygen sensor has been extensively studied. It can detect changes in oxygen levels in various biological systems, making it useful for assessing tissue oxygenation in cancer research and other medical applications. Studies have demonstrated that luminescence lifetimes of [Ru(Phen)₃]²⁺ are significantly affected by oxygen concentration, providing valuable insights into the metabolic state of tissues .

Study on Chicken Embryo Chorioallantoic Membrane (CAM)

A significant study investigated the effects of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate on chicken embryo chorioallantoic membranes (CAM). The research focused on assessing cellular respiration and tissue viability under varying oxygen conditions. Results indicated that the compound's luminescence properties could effectively monitor hypoxic conditions within the CAM model .

Phototoxicity Assessment

In another study examining phototoxicity, researchers found that exposure to light activated the compound's cytotoxic effects on cancer cells while preserving normal cells. This selectivity highlights its potential utility in therapeutic applications where targeted treatment is essential .

Q & A

Q. What are the optimal synthetic methods for preparing dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting RuCl3·nH2O with 1,10-phenanthroline in a solvent system. For example, in polyoxometalate (POM) synthesis, DMF and methanol are layered to achieve slow crystallization, yielding 85% pure product after 10 days . Key factors include solvent polarity (to stabilize the Ru-phen complex), stoichiometric ratios (e.g., 1:3 Ru-to-phenanthroline), and purification via filtration/recrystallization. Contamination from unreacted RuCl3 can reduce purity; elemental analysis or X-ray crystallography is recommended for validation .

Q. How is the compound characterized structurally and electronically for research applications?

Common techniques include:

- UV-Vis spectroscopy : Absorption bands at ~450 nm (metal-to-ligand charge transfer transitions) confirm electronic coupling between Ru and phenanthroline .

- X-ray crystallography : Resolves octahedral coordination geometry (Ru center bound to three phenanthroline ligands and two chloride ions) .

- Electrochemistry : Cyclic voltammetry reveals reversible Ru(II)/Ru(III) redox potentials (~1.2 V vs. Ag/AgCl), critical for electrocatalytic applications .

Q. What role does the compound play in electrochemiluminescence (ECL) biosensors, and how is sensitivity optimized?

The Ru-phen complex intercalates into dsDNA grooves via π-π stacking, acting as an ECL indicator. In HPV16 detection, coupling with hyperbranched rolling circle amplification (HRCA) achieves a detection limit of 7.6 fM. Sensitivity is enhanced by modifying electrodes with porous bovine serum albumin (BSA) layers to improve DNA probe orientation and reduce steric hindrance .

Q. How does the compound function in temperature-sensitive paints (TSPs) for hypersonic flow measurements?

As a luminophore in TSPs, its temperature-dependent emission intensity (quenched by O2 at higher temperatures) enables surface temperature mapping. At 10⁻² mmol concentration in polyacrylic acid binders, it provides sub-millisecond response times, validated in Mach 7 wind tunnels .

Advanced Research Questions

Q. What mechanistic insights explain its catalytic activity in hydrogen evolution reactions (HER)?

When integrated into nitrogen-doped graphene aerogels, the Ru-phen complex facilitates HER via synergistic effects: (1) phenanthroline ligands stabilize Ru in a low oxidation state (Ru(II)), and (2) π-π interactions with graphene enhance electron transfer. Overpotentials as low as 45 mV at 10 mA/cm² are achieved in acidic media .

Q. How do structural modifications (e.g., substituents on phenanthroline) alter ECL efficiency and DNA-binding affinity?

Methyl or phenyl substituents on phenanthroline increase hydrophobicity, enhancing intercalation into dsDNA grooves. For example, 4,7-diphenyl-phenanthroline derivatives improve ECL signal stability by ~30% compared to unsubstituted analogs. However, bulky groups may reduce binding kinetics .

Q. In oxygen sensing, how does its performance compare to other Ru-based complexes like [Ru(dpp)₃]²⁺?

While [Ru(dpp)₃]²⁺ has higher oxygen quenching efficiency (Stern-Volmer constant Ksv ≈ 3.0), the Ru-phen hydrate exhibits better solubility in hydrophilic matrices (e.g., polyacrylic acid), making it preferable for aqueous-phase sensors. Trade-offs between sensitivity and matrix compatibility must be evaluated .

Q. What experimental strategies distinguish homogeneous vs. heterogeneous catalysis in systems using this compound?

Poisoning experiments with 1,10-phenanthroline (3 equivalents per Ru) can test homogeneity. If catalytic activity (e.g., HER rates) remains unchanged after inhibitor addition, the reaction is likely heterogeneous, as seen in cellulose-supported Ru nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.